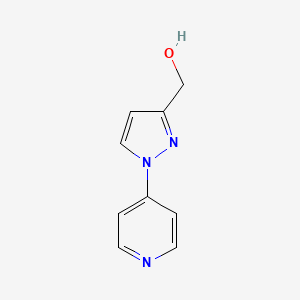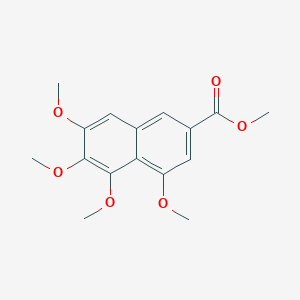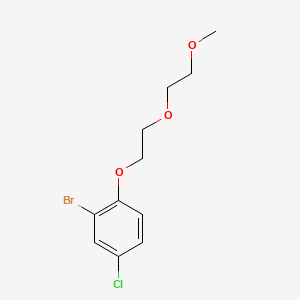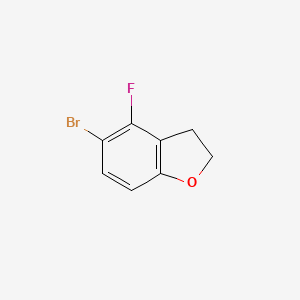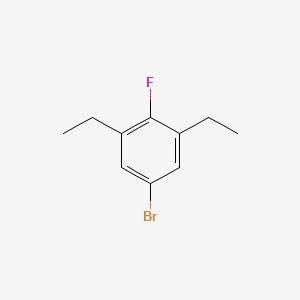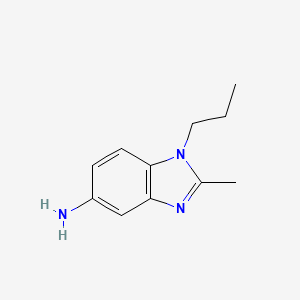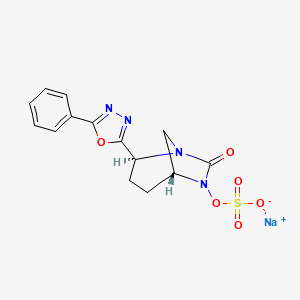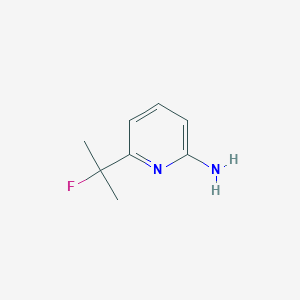![molecular formula C12H13ClN4O B13924808 1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine](/img/structure/B13924808.png)
1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a chlorine atom, a methyl group, and a morpholine ring attached to the pyridazine core.
準備方法
The synthesis of 1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyridine derivatives followed by chlorination and subsequent introduction of the morpholine ring . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
化学反応の分析
1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction can lead to the formation of corresponding amines .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .
類似化合物との比較
1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine can be compared with other pyridazine derivatives, such as:
Pyridazine: The parent compound, which lacks the chlorine, methyl, and morpholine substituents.
Pyridazinone: A derivative with a carbonyl group at the 3-position, known for its anti-inflammatory properties.
Pyridopyridazine: A fused bicyclic system with additional nitrogen atoms, often studied for its anticancer activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C12H13ClN4O |
|---|---|
分子量 |
264.71 g/mol |
IUPAC名 |
4-(1-chloro-4-methylpyrido[3,4-d]pyridazin-7-yl)morpholine |
InChI |
InChI=1S/C12H13ClN4O/c1-8-10-7-14-11(17-2-4-18-5-3-17)6-9(10)12(13)16-15-8/h6-7H,2-5H2,1H3 |
InChIキー |
RFZZBNGKXUVFPT-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(C2=CC(=NC=C12)N3CCOCC3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


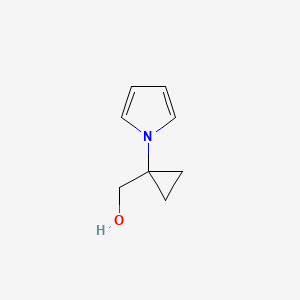
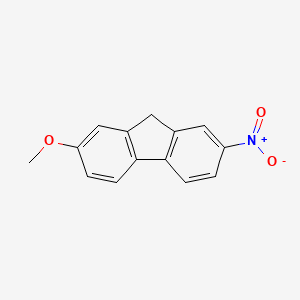
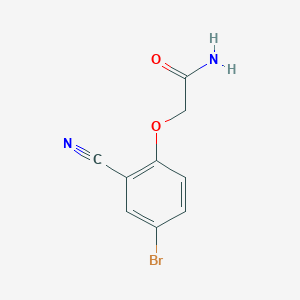
![Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13924761.png)
